N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride

Description

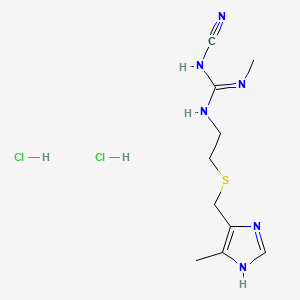

This compound, also known as Etintidine Hydrochloride (HMDB ID: HMDB0014644 ), is a histamine H₂ receptor antagonist developed for treating gastrointestinal ulcers. Its structure features:

- A 5-methyl-1H-imidazole core, critical for receptor binding.

- A thioethyl linker connecting the imidazole to a cyano-guanidine moiety.

- A methyl substitution on the guanidine group and a dihydrochloride salt formulation to enhance solubility .

Etintidine exhibits 2.5-fold greater acid-suppression potency compared to Cimetidine, a first-generation H₂ antagonist, due to optimized interactions with the H₂ receptor .

Properties

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S.2ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXYNVYEWBRXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224169 | |

| Record name | N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73785-35-0 | |

| Record name | N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride, often referred to as a derivative of cimetidine, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It is characterized by the presence of a guanidine moiety and a thioether group, which are crucial for its biological interactions.

- Histamine Receptor Antagonism : As a derivative of cimetidine, this compound may exhibit H2 receptor antagonism. Cimetidine is known for its ability to inhibit gastric acid secretion by blocking histamine at the H2 receptors in the stomach lining .

- Antioxidant Properties : Recent studies have indicated that compounds related to cimetidine possess antioxidant capabilities, which may contribute to their therapeutic effects against oxidative stress-related conditions .

- Inhibition of Thioredoxin Reductase : Some related compounds have demonstrated the ability to inhibit thioredoxin reductase (TrxR), an enzyme involved in cellular redox regulation, which can lead to apoptosis in cancer cells .

Anticancer Activity

A study highlighted that certain nitrogen heterocyclic compounds showed significant anticancer activity by inhibiting TrxR1 with an IC50 value of 4.9 nmol/L, indicating a strong potential for targeting cancer cells while sparing normal cells . This suggests that N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine could be explored for similar applications.

Antioxidant and Anti-Glycation Effects

Research comparing various H2 receptor antagonists revealed that cimetidine and its derivatives exhibit significant antioxidant properties. For instance, cimetidine was shown to scavenge hydroxyl radicals effectively, which could be beneficial in preventing cellular damage in various diseases .

Comparative Biological Activity Table

Scientific Research Applications

Antihistamine Activity

N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine dihydrochloride is primarily known for its role as an H2 receptor antagonist. It inhibits histamine-stimulated gastric acid secretion, making it effective in treating conditions such as:

- Gastric Ulcers : By reducing acid secretion, it promotes healing of gastric and duodenal ulcers.

- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by decreasing gastric acidity.

Acetylcholinesterase Inhibition

Recent studies have indicated that derivatives of this compound may exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . This mechanism could be beneficial in enhancing cholinergic transmission in the brain.

Research in Cancer Treatment

Some research has explored the potential of cimetidine and its derivatives in oncology. The compound has been investigated for its ability to enhance the efficacy of certain chemotherapeutic agents and improve immune responses against tumors .

Two-Step Synthesis Process

The synthesis of N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine involves a two-step process:

- Formation of Intermediate : The initial step involves reacting 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine with N-cyanodiphenylimidocarbonate in the presence of triethylamine.

- Final Product Formation : The intermediate is then treated with excess methylamine to yield the final guanidine derivative under controlled temperature conditions (20 to 117 °C) .

One-Pot Synthesis

Recent advancements suggest that the synthesis can also be performed as a one-pot reaction, simplifying the process and potentially increasing yields .

Case Study 1: Efficacy in Ulcer Treatment

A clinical trial evaluated the effectiveness of cimetidine in patients with peptic ulcers. Results showed significant healing rates compared to placebo groups, supporting its role as a first-line treatment option.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals highlighted the neuroprotective properties of cimetidine derivatives against oxidative stress in neuronal cells, indicating potential applications in neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Structural Comparisons

The compound is part of a broader class of N-cyano-substituted guanidine derivatives designed for histamine receptor antagonism. Key structural analogs and their variations include:

Key Observations :

- Substituent Effects : The 5-methylimidazole in Etintidine contrasts with thiazole (e.g., Compound 25) or furfuryl (Compound 35) moieties in analogs, altering receptor selectivity.

- Linker Flexibility : Etintidine’s short thioethyl chain vs. hexyl/heptyl spacers (Compounds 32–34) impacts steric accessibility to receptors .

- Salt Forms : Etintidine’s dihydrochloride salt enhances aqueous solubility compared to free bases or oxalate salts (e.g., Compound 33: 3C₄H₆O₆ counterion) .

Pharmacological Activity

Receptor Selectivity

- Etintidine : Selective H₂ receptor antagonist with IC₅₀ values ~10⁻⁸ M in gastric acid suppression assays .

- Compounds 25–35 : Primarily H₁ receptor antagonists (e.g., Compound 25: IC₅₀ = 0.3 µM in guinea pig ileum assays) .

Critical Difference: The imidazole core in Etintidine confers H₂ specificity, whereas analogs with pyridylaminoethyl or thiazole groups favor H₁ antagonism .

Potency and Efficacy

- Etintidine’s 2.5-fold higher potency than Cimetidine stems from stronger hydrogen bonding via the cyano group .

- Compound 33 (fluorobenzyl analog) shows moderate H₁ antagonism (IC₅₀ = 1.2 µM) but lower gastrointestinal specificity .

Physicochemical Properties

Notable Trends:

- Salt Formulations : Etintidine’s dihydrochloride improves bioavailability over oxalate-based analogs.

- Thermal Stability : Longer alkyl chains (e.g., Compounds 32–34) reduce stability, leading to decomposition at lower temperatures .

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.

- High-resolution mass spectrometry (HR-MS) to verify molecular weight (predicted: 266.13 g/mol) and fragmentation patterns .

- Elemental analysis to validate purity and stoichiometry.

- Infrared (IR) spectroscopy to identify functional groups (e.g., cyano, thiourea).

| Property | Predicted Value | Experimental Validation Required |

|---|---|---|

| Boiling Point | 483.7±55.0 °C | Thermogravimetric analysis (TGA) |

| pKa | 14.14±0.10 | Potentiometric titration |

| Density | 1.24±0.1 g/cm³ | Pycnometry |

Reference : Predicted properties require experimental validation .

Basic: What synthetic routes are available for this compound?

Answer:

Two primary approaches are derived from structurally analogous guanidine derivatives:

Nucleophilic substitution : React a thiourea precursor with 5-methyl-1H-imidazole-4-methanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

Stepwise coupling : Use cyanamide and methylamine to functionalize the guanidine core, followed by thioether formation via Mitsunobu or SN2 reactions .

Optimization Tip : Monitor reaction progress with thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM/MeOH gradients) to improve yield.

Advanced: How can computational chemistry optimize reaction pathways?

Answer:

Integrate quantum mechanical calculations (e.g., DFT) with experimental data to:

- Predict transition states and intermediate stability .

- Screen solvents and catalysts using COSMO-RS models for greener synthesis .

- Validate results with reaction path search algorithms to identify low-energy pathways (e.g., IRC calculations) .

Advanced: How to assess stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. The pKa (~14.14) suggests susceptibility to hydrolysis in acidic media .

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect phase transitions and decomposition temperatures .

- Light sensitivity : Expose to UV-Vis radiation and monitor photodegradation products with LC-MS .

Basic: What are critical handling protocols?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

- Safety : Use gloves and eye protection; avoid inhalation of dust (risk of mucosal irritation) .

- Waste disposal : Neutralize with dilute acetic acid before incineration .

Advanced: How to resolve contradictions in reported pharmacological data?

Answer:

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to rule out off-target effects .

- Structural analogs : Compare bioactivity with derivatives (e.g., cimetidine analogs) to isolate critical pharmacophores .

- Metabolite interference : Use LC-MS/MS to identify metabolites that may skew results (e.g., sulfoxide derivatives) .

Advanced: What methods identify metabolites in biological systems?

Answer:

- In vitro metabolism : Incubate with liver microsomes and NADPH to simulate Phase I metabolism .

- LC-HRMS : Detect metabolites via exact mass shifts (e.g., +16 Da for oxidation) .

- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in urine/blood .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

Scaffold modification : Synthesize analogs with variations in the imidazole or thiourea moieties .

Biological assays : Test against targets (e.g., histamine H₂ receptors) using radioligand binding assays .

Computational docking : Map binding interactions with AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.